

Diisopropyl Oxalate: Application Notes for Cosmetic Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl oxalate*

Cat. No.: *B1595506*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl oxalate is an ester of oxalic acid and isopropyl alcohol, utilized in the cosmetics industry primarily as a chelating agent.^[1] Its function is to form complexes with metal ions, which can otherwise compromise the stability and appearance of cosmetic products. By sequestering these ions, **diisopropyl oxalate** helps to prevent discoloration, rancidity, and degradation of the formulation, thereby enhancing shelf-life and maintaining product integrity. This document provides detailed application notes, experimental protocols for evaluation, and safety considerations for the use of **diisopropyl oxalate** in cosmetic formulations.

Physicochemical Properties

A summary of the key physicochemical properties of **diisopropyl oxalate** is presented in Table 1. Understanding these properties is crucial for formulation development, ensuring compatibility with other ingredients and predicting its behavior in various cosmetic systems.

Table 1: Physicochemical Properties of **Diisopropyl Oxalate**

Property	Value	Reference(s)
CAS Number	615-81-6	[1] [2]
Molecular Formula	C8H14O4	[1] [2] [3]
Molecular Weight	174.19 g/mol	[2] [3]
Appearance	Colorless to pale yellow clear liquid (estimated)	[4]
Boiling Point	190 - 191 °C at 760 mmHg	[1] [2] [4]
Melting Point	-30 °C	[1] [2] [5]
Density	~1.002 - 1.034 g/cm ³	[1]
Solubility	Soluble in alcohol; Water solubility estimated at 5128 mg/L at 25°C	[4]
logP (o/w)	1.412 (estimated)	[4]
Vapor Pressure	0.339 mmHg at 25°C (estimated)	[4]
Refractive Index	~1.4100 - 1.4119 (estimated)	[1]

Application in Cosmetics

Diisopropyl oxalate is suitable for a variety of cosmetic formulations, particularly in aqueous and emulsion-based systems where the presence of metal ions from raw materials or processing equipment can be a concern.

Recommended Use Levels: 0.05% - 0.2% (w/w)

Key Applications:

- Creams and Lotions: Prevents oxidation of oils and fats, and color changes.
- Shampoos and Cleansers: Improves foam stability and prevents soap scum formation in hard water.

- Color Cosmetics: Stabilizes pigments and prevents color fading.
- Fragrance Preparations: Prevents degradation of fragrance compounds catalyzed by metal ions.

Experimental Protocols

Protocol for Evaluating Chelating Efficacy

This protocol provides a general method for assessing the ability of **diisopropyl oxalate** to sequester metal ions in a cosmetic formulation. A colorimetric assay using a metal-sensitive indicator is a common approach.

Objective: To quantify the effectiveness of **diisopropyl oxalate** in chelating iron (Fe^{3+}) ions in an aqueous solution.

Materials:

- **Diisopropyl oxalate**
- Ferric chloride (FeCl_3) solution (e.g., 1 mM)
- Salicylic acid solution (e.g., 10 mM in ethanol)
- Phosphate buffer (pH 6.0)
- UV-Vis Spectrophotometer
- Standard laboratory glassware

Procedure:

- Preparation of Standard Curve:
 - Prepare a series of standard solutions with known concentrations of FeCl_3 in phosphate buffer.
 - To each standard, add a fixed amount of salicylic acid solution. Ferric ions form a colored complex with salicylic acid.

- Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) for the Fe^{3+} -salicylate complex (approximately 525 nm).
- Plot a standard curve of absorbance versus Fe^{3+} concentration.

• Sample Preparation:

- Prepare a series of solutions containing a fixed concentration of FeCl_3 (e.g., 0.5 mM) in phosphate buffer.
- Add varying concentrations of **diisopropyl oxalate** to these solutions (e.g., 0.01%, 0.05%, 0.1%, 0.2% w/v).
- Include a control sample with no **diisopropyl oxalate**.
- Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at room temperature.

• Colorimetric Measurement:

- To each sample, add the same fixed amount of salicylic acid solution as used for the standard curve.
- Measure the absorbance of each sample at λ_{max} .

• Calculation of Chelating Activity:

- Use the standard curve to determine the concentration of free Fe^{3+} remaining in each sample.
- Calculate the percentage of Fe^{3+} chelated by **diisopropyl oxalate** using the following formula: Chelating Activity (%) = $[(C_{\text{control}} - C_{\text{sample}}) / C_{\text{control}}] * 100$ Where:
 - C_{control} is the concentration of free Fe^{3+} in the control sample.
 - C_{sample} is the concentration of free Fe^{3+} in the sample with **diisopropyl oxalate**.

Data Presentation: The results can be summarized in a table as shown below. Note that the following data is illustrative and not based on experimental results.

Table 2: Illustrative Chelating Efficacy of **Diisopropyl Oxalate** against Fe^{3+}

Diisopropyl Oxalate Concentration (% w/v)	Absorbance at 525 nm	Free Fe^{3+} Concentration (mM)	Chelating Activity (%)
0 (Control)	0.850	0.500	0.0
0.01	0.680	0.400	20.0
0.05	0.340	0.200	60.0
0.1	0.128	0.075	85.0
0.2	0.043	0.025	95.0

Protocol for Stability Testing of a Cosmetic Formulation

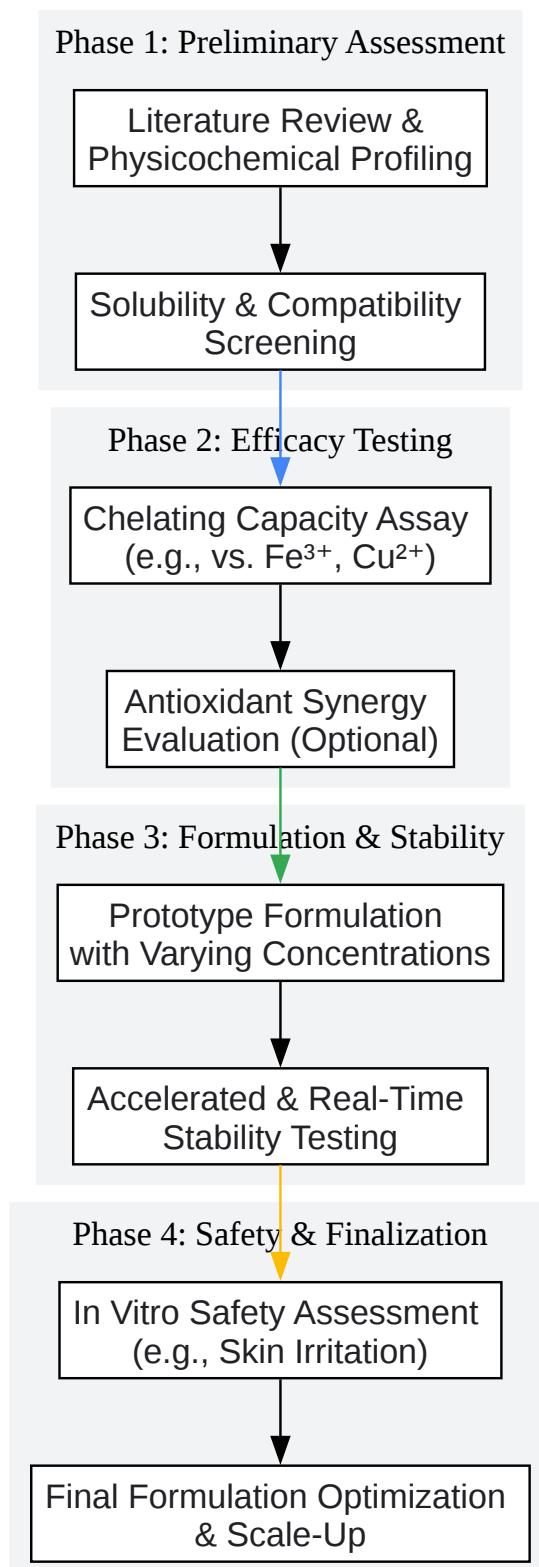
Objective: To assess the physical and chemical stability of a cosmetic formulation containing **diisopropyl oxalate** over time and under various environmental conditions.

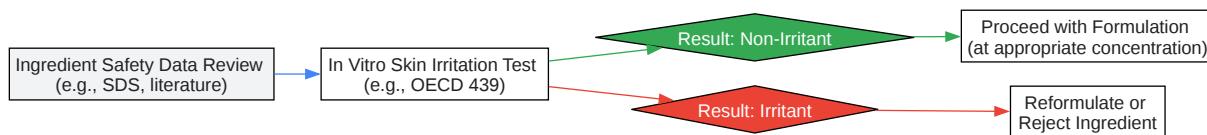
Materials:

- Test formulation with **diisopropyl oxalate**.
- Control formulation without **diisopropyl oxalate**.
- Appropriate packaging for the formulation.
- Stability chambers (e.g., at 25°C/60% RH, 40°C/75% RH).
- pH meter, viscometer, microscope.

Procedure:

- Initial Evaluation (Time 0):


- Record the initial characteristics of both the test and control formulations:
 - Appearance (color, clarity, homogeneity)
 - Odor
 - pH
 - Viscosity
 - Microscopic appearance (for emulsions)
- Stability Study:
 - Store samples of both formulations in their final packaging under the following conditions:
 - Accelerated stability: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH
 - Real-time stability: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH
 - Evaluate the samples at predetermined time points (e.g., 1, 2, 3 months for accelerated; 3, 6, 12, 24 months for real-time).
- Evaluation at Each Time Point:
 - Assess all the parameters recorded at Time 0.
 - Look for any signs of instability, such as:
 - Color change
 - Phase separation (in emulsions)
 - Crystallization or precipitation
 - Significant changes in pH or viscosity
 - Development of off-odors


- Data Analysis and Reporting:
 - Compare the stability of the test formulation with the control formulation.
 - Document all observations and measurements in a stability report.

Visualization of Workflows

Workflow for Evaluating a New Chelating Agent

The following diagram illustrates a typical workflow for the evaluation and incorporation of a new chelating agent, such as **diisopropyl oxalate**, into a cosmetic formulation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 615-81-6,diisopropyl oxalate | lookchem [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Diisopropyl oxalate | C8H14O4 | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diisopropyl oxalate, 615-81-6 [thegoodscentscompany.com]
- 5. diisopropyl oxalate CAS#: 615-81-6 [chemicalbook.com]
- To cite this document: BenchChem. [Diisopropyl Oxalate: Application Notes for Cosmetic Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1595506#diisopropyl-oxalate-as-a-chelating-agent-in-cosmetics\]](https://www.benchchem.com/product/b1595506#diisopropyl-oxalate-as-a-chelating-agent-in-cosmetics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com